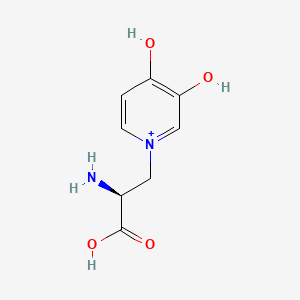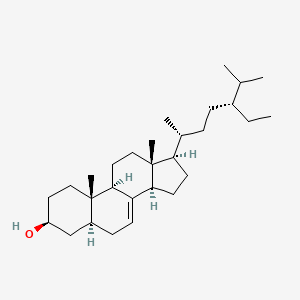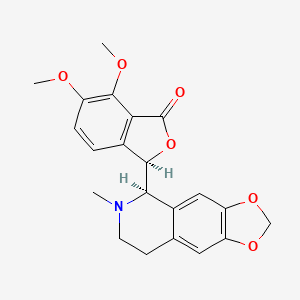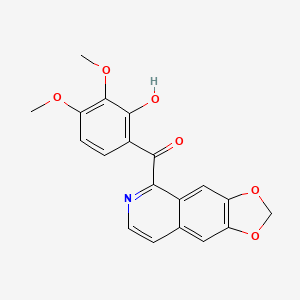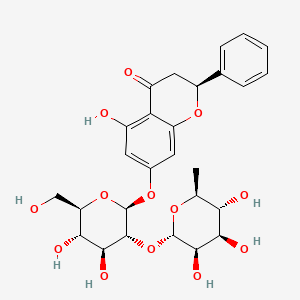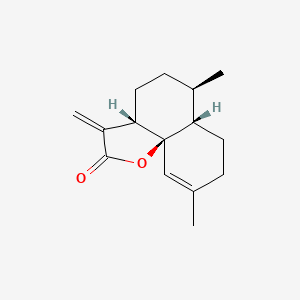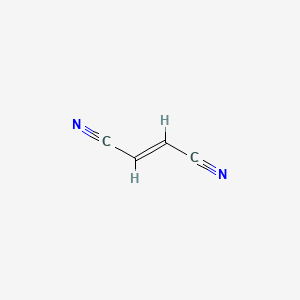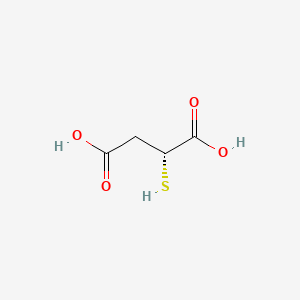
5-amino-1H-imidazole-4-carboxylic acid
Overview
Description
5-Amino-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H6N4O It is an important intermediate in the biosynthesis of purines, which are essential components of nucleic acids
Mechanism of Action
Target of Action
The primary target of 5-amino-1H-imidazole-4-carboxylic acid, also known as AICAR, is the AMP-dependent protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the response to metabolic stress .
Mode of Action
AICAR is an analog of adenosine monophosphate (AMP) and acts as an intermediate in the generation of inosine monophosphate . It is capable of stimulating AMPK activity . By activating AMPK, AICAR can influence various cellular processes, including the regulation of energy metabolism and the response to oxidative stress .
Biochemical Pathways
AICAR affects the purine metabolism pathway, specifically the generation of inosine monophosphate . This can lead to downstream effects on other biochemical pathways, such as the AMPK signaling pathway, which plays a critical role in cellular energy homeostasis .
Pharmacokinetics
It is known that aicar is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
The activation of AMPK by AICAR can have various molecular and cellular effects. For example, it has been used clinically to treat and protect against cardiac ischemic injury . It is also of interest as a potential treatment for diabetes by increasing the metabolic activity of tissues .
Action Environment
The action, efficacy, and stability of AICAR can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of AICAR . Additionally, the presence of other substances, such as proteins or ions, can potentially interact with AICAR and affect its action .
Biochemical Analysis
Biochemical Properties
5-amino-1H-imidazole-4-carboxylic acid is involved in several biochemical reactions, particularly in the purine biosynthesis pathway. It interacts with enzymes such as bifunctional purine biosynthesis protein PURH, which is crucial for the conversion of precursor molecules into inosine monophosphate . This interaction is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. The compound also stimulates AMP-dependent protein kinase (AMPK) activity, which plays a key role in cellular energy homeostasis .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound activates AMPK, which in turn regulates various metabolic processes, including glucose uptake and fatty acid oxidation . This activation leads to increased metabolic activity in tissues, which can have protective effects against conditions such as cardiac ischemic injury . Additionally, this compound has been shown to affect gene expression by altering the activity of transcription factors involved in metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates AMPK, leading to the phosphorylation of downstream targets involved in metabolic pathways . This activation results in increased glucose uptake and fatty acid oxidation, which are critical for maintaining cellular energy balance. The compound also interacts with enzymes in the purine biosynthesis pathway, facilitating the conversion of precursor molecules into nucleotides . These interactions highlight the compound’s role in both energy metabolism and nucleotide synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of metabolic regulation . For example, prolonged exposure to this compound can lead to increased AMPK activity and enhanced metabolic activity in tissues .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can activate AMPK and enhance metabolic activity without causing adverse effects . At higher doses, the compound can lead to toxicity and adverse effects, such as reduced capillary density in nonpostural muscles . These findings highlight the importance of carefully regulating the dosage of this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine biosynthesis pathway. It acts as an intermediate in the generation of inosine monophosphate, a precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP) . The compound also stimulates AMPK activity, which regulates various metabolic processes, including glucose uptake and fatty acid oxidation . These interactions highlight the compound’s role in both nucleotide synthesis and energy metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation can be influenced by factors such as pH and the presence of other biomolecules. These interactions are crucial for the compound’s activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, the compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. These localization mechanisms ensure that this compound can effectively participate in biochemical reactions and regulate cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1H-imidazole-4-carboxylic acid can be achieved through several methods. One efficient method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the hydrolysis of commercially available hypoxanthine, which provides a high yield of the desired product with minimal environmental impact .
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective starting materials and optimized reaction conditions to ensure high yield and purity. The development of a one-step synthesis process has significantly reduced production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxylic acid groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Amino-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Amino-5-carbamoylimidazole
- 4-Aminoimidazole-5-carboxamide
- 4-Carbamoyl-5-aminoimidazole
- 4-Carboxamido-5-aminoimidazole
Uniqueness: 5-Amino-1H-imidazole-4-carboxylic acid is unique due to its specific role in the biosynthesis of purines and its ability to stimulate AMP-dependent protein kinase activity. This sets it apart from other similar compounds, which may not have the same biochemical significance or therapeutic potential.
Properties
IUPAC Name |
4-amino-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-3-2(4(8)9)6-1-7-3/h1H,5H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCLNQLPYQVWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274261 | |
| Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4919-04-4 | |
| Record name | 5-Amino-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4919-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



